molecular formula C11H15F2NO2S B12086837 [2-(3,4-Difluorobenzenesulfonyl)ethyl](propyl)amine

[2-(3,4-Difluorobenzenesulfonyl)ethyl](propyl)amine

Cat. No.: B12086837
M. Wt: 263.31 g/mol
InChI Key: CIINWMZHCUFRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorobenzenesulfonyl)ethylamine is a chemical compound with the molecular formula C11H15F2NO2S and a molecular weight of 263.3041 . This compound is characterized by the presence of a difluorobenzenesulfonyl group attached to an ethyl chain, which is further connected to a propylamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves several steps. One common method includes the reaction of 3,4-difluorobenzenesulfonyl chloride with ethylamine to form an intermediate product. This intermediate is then reacted with propylamine under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3,4-Difluorobenzenesulfonyl)ethylamine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Difluorobenzenesulfonyl)ethylamine is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorobenzenesulfonyl)ethylamine involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with various enzymes, potentially inhibiting their activity. The ethyl and propylamine groups may facilitate the compound’s binding to receptors or other proteins, modulating their function .

Comparison with Similar Compounds

2-(3,4-Difluorobenzenesulfonyl)ethylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15F2NO2S

Molecular Weight

263.31 g/mol

IUPAC Name

N-[2-(3,4-difluorophenyl)sulfonylethyl]propan-1-amine

InChI

InChI=1S/C11H15F2NO2S/c1-2-5-14-6-7-17(15,16)9-3-4-10(12)11(13)8-9/h3-4,8,14H,2,5-7H2,1H3

InChI Key

CIINWMZHCUFRIC-UHFFFAOYSA-N

Canonical SMILES

CCCNCCS(=O)(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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